molecular formula C11H13F3N2O2S B7777165 1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine

1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine

Cat. No.: B7777165
M. Wt: 294.30 g/mol
InChI Key: SQXBFRFABWYXTK-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine is a synthetic piperazine derivative characterized by a benzenesulfonyl group substituted with a trifluoromethyl (-CF₃) moiety at the para position. This compound is notable for its versatility in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key structural feature in drug design .

Synthesis: The compound is typically synthesized via nucleophilic substitution, where 4-(trifluoromethyl)benzenesulfonyl chloride reacts with piperazine in tetrahydrofuran (THF) under controlled conditions. Zinc dust is often added to facilitate the reaction, yielding the product in high purity . Its applications span dopamine and serotonin receptor modulation, antimicrobial agents, and polymer synthesis .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S/c12-11(13,14)9-1-3-10(4-2-9)19(17,18)16-7-5-15-6-8-16/h1-4,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXBFRFABWYXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793679-07-9
Record name 1-[4-(trifluoromethyl)benzenesulfonyl]piperazine
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Preparation Methods

Sulfonylation of Piperazine with 4-Trifluoromethylbenzenesulfonyl Chloride

The primary synthetic route involves reacting piperazine with 4-trifluoromethylbenzenesulfonyl chloride under alkaline conditions. This step typically employs a base such as triethylamine or sodium hydroxide to deprotonate piperazine, facilitating nucleophilic attack on the sulfonyl chloride. The reaction is conducted in aprotic solvents like dichloromethane or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature.

Example Procedure :

  • Dissolve piperazine (1.0 equiv) in dichloromethane.

  • Add triethylamine (2.2 equiv) as a base.

  • Slowly add 4-trifluoromethylbenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir the mixture for 12–24 hours at room temperature.

  • Quench with water, extract the organic layer, and concentrate under reduced pressure.

Key Parameters :

ParameterValue/DetailSource
SolventDichloromethane, THF
BaseTriethylamine, NaOH
Reaction Temperature0°C to 25°C
Yield65–85% (crude)

Purification and Hydrochloride Salt Formation

The free base of this compound is often converted to its hydrochloride salt to enhance stability and solubility. This involves treating the compound with hydrochloric acid in a polar solvent like ethanol or isopropanol.

Procedure :

  • Dissolve the free base in ethanol.

  • Add concentrated HCl (1.05 equiv) dropwise.

  • Stir for 1–2 hours, then filter the precipitated hydrochloride salt.

  • Wash with cold ethanol and dry under vacuum.

Purity Considerations :

  • Recrystallization from hexane/ethyl acetate mixtures improves purity to >98%.

  • The hydrochloride salt exhibits a melting point of 56–60°C.

Alternative Routes and Modifications

Reductive Amination Approaches

Patents describe indirect methods using reductive amination to construct the piperazine ring. For example, ethylenediamine derivatives are condensed with carbonyl compounds, followed by reduction with agents like lithium aluminum hydride (LiAlH4).

Example :

  • React N-methylethylenediamine with methyl benzoylformate to form a dehydropiperazine intermediate.

  • Reduce the intermediate with LiAlH4 in THF at 50–55°C to yield 1-methyl-3-phenylpiperazine.

  • Perform sulfonylation with 4-trifluoromethylbenzenesulfonyl chloride under standard conditions.

Advantages :

  • Enables introduction of substituents on the piperazine ring.

  • Compatible with sterically hindered substrates.

Solvent and Base Optimization

Studies highlight the impact of solvent polarity and base strength on reaction efficiency:

SolventBaseReaction Time (h)Yield (%)
DichloromethaneTriethylamine2478
THFNaOH1882
TolueneK2CO33665

Polar aprotic solvents like THF accelerate the reaction compared to toluene, while stronger bases (e.g., NaOH) improve yields.

Scalability and Industrial Adaptations

Large-Scale Synthesis

A patented industrial method outlines:

  • Use toluene as a solvent for cost-effectiveness.

  • Employ excess piperazine (1.5 equiv) to drive the reaction to completion.

  • Conduct the reaction at reflux (110°C) for 6 hours.

  • Isolate the product via crystallization from hexane.

Economic Considerations :

  • Toluene reduces raw material costs by 40% compared to dichloromethane.

  • Recycling unreacted piperazine improves atom economy.

Challenges and Mitigation Strategies

Byproduct Formation

Hydrolysis of the sulfonyl chloride to the sulfonic acid is a common side reaction, minimized by:

  • Strict moisture control (use of molecular sieves).

  • Slow addition of sulfonyl chloride to prevent local overheating.

Purification Difficulties

The hydrochloride salt’s hygroscopic nature complicates storage. Solutions include:

  • Lyophilization to obtain a free-flowing powder.

  • Storage under nitrogen atmosphere with desiccants.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent advancements reduce reaction times from 24 hours to 30 minutes using microwave irradiation at 100°C. This method enhances reproducibility and reduces energy consumption.

Green Chemistry Approaches

  • Replacement of dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent.

  • Catalytic bases (e.g., DMAP) to reduce reagent waste .

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, catalysts like palladium complexes, and solvents such as dichloromethane and acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Reactions

The compound can undergo several reactions:

  • Substitution Reactions : The sulfonyl group can be substituted with other nucleophiles.
  • Oxidation and Reduction : It can participate in oxidation and reduction reactions.
  • Coupling Reactions : Engages in palladium-catalyzed cross-coupling for complex molecule formation.

Chemistry

1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine is utilized as a building block in organic synthesis, particularly for developing pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances lipophilicity, making it a valuable intermediate for creating more complex molecules.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies are exploring its efficacy against various bacterial strains.
  • Anticancer Activity : Preliminary findings suggest it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

Ongoing research aims to investigate its therapeutic potential, particularly in diseases requiring modulation of specific molecular pathways. The mechanism of action is believed to involve interactions with enzymes and receptors, influenced by the compound's lipophilicity and metabolic stability.

Industry

In industrial applications, this compound is being explored for:

  • Development of specialty chemicals.
  • Creation of advanced materials with unique properties.

Case Studies and Research Findings

Research studies have documented various applications and effects of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Research : In vitro studies indicated that the compound could inhibit the growth of specific cancer cell lines, leading to further investigations into its mechanism of action and potential therapeutic uses.
  • Material Science Applications : Preliminary research has shown that derivatives of this compound can be used in the development of new polymers with enhanced properties, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The sulfonyl group may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Piperazine derivatives are structurally diverse, with variations in substituents significantly influencing their physicochemical and pharmacological properties. Below is a detailed comparison of 1-[4-(trifluoromethyl)benzenesulfonyl]piperazine with analogous compounds.

Structural Analogues
Compound Name Substituent Position/Group Key Properties/Applications Reference
1-[3-(Trifluoromethyl)phenyl]piperazine Meta-CF₃ on phenyl Higher selectivity for 5-HT1A serotonin receptors; used in CNS disorder studies
1-(3-Chlorophenyl)piperazine Meta-Cl on phenyl Moderate 5-HT1B/1D receptor affinity; used in antipsychotic research
1-(4-Methoxyphenyl)piperazine Para-OCH₃ on phenyl Improved solubility; lower receptor affinity compared to CF₃ analogues
1-[2-(Trifluoromethyl)phenyl]piperazine Ortho-CF₃ on phenyl Reduced steric hindrance; explored in dopamine D3 receptor ligands
1-(4-Methylbenzenesulfonyl)piperazine Para-CH₃ on benzenesulfonyl Lower lipophilicity; antimicrobial activity against Gram-positive bacteria

Key Observations :

  • Substituent Position : Para-substituted CF₃ (as in the target compound) optimizes receptor binding due to favorable electronic and steric effects . Meta-CF₃ derivatives (e.g., 1-[3-(trifluoromethyl)phenyl]piperazine) show higher 5-HT1A receptor selectivity but lower thermal stability .
  • Lipophilicity : The trifluoromethyl group increases logP values compared to methoxy (-OCH₃) or chloro (-Cl) substituents, enhancing blood-brain barrier permeability .
  • Synthetic Yields : Para-substituted derivatives generally achieve higher yields (e.g., 90% for 4ao in ) compared to ortho-substituted analogues (45% for 7e in ), likely due to reduced steric hindrance during synthesis.
Pharmacological Activity
  • Dopamine Receptor Affinity: The target compound exhibits moderate affinity for D2/D3 receptors (Ki ~50 nM), whereas 1-(3-cyanophenyl)piperazine derivatives show enhanced D3 selectivity (Ki <10 nM) due to stronger π-π interactions .
  • Serotonin Receptor Modulation : this compound acts as a 5-HT1A agonist (EC₅₀ = 120 nM), outperforming 1-(2-methoxyphenyl)piperazine (EC₅₀ = 450 nM) but less potent than 1-(2-phthalimido)butyl derivatives (Ki = 0.6 nM) .
  • Antimicrobial Activity : Benzenesulfonyl piperazines with para-CF₃ or para-CH₃ groups inhibit Staphylococcus aureus (MIC = 8–16 µg/mL), whereas chloro-substituted analogues are less effective (MIC >32 µg/mL) .
Physicochemical Properties
Property This compound 1-(3-Chlorophenyl)piperazine 1-(4-Methoxyphenyl)piperazine
logP 2.8 2.1 1.6
Solubility (H₂O) 0.5 mg/mL 1.2 mg/mL 3.4 mg/mL
pKa 7.9 8.5 9.2
Thermal Stability (°C) 180 160 140

Notes:

  • The trifluoromethyl group reduces aqueous solubility but improves membrane permeability .
  • Methoxy-substituted derivatives exhibit higher solubility due to hydrogen bonding with water .

Biological Activity

1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine is a synthetic compound known for its diverse biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a sulfonyl group and a trifluoromethyl group on the benzene ring. This unique structure enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.

Property Description
Molecular Formula C13H14F3N2O2S
Molecular Weight 330.75 g/mol
Functional Groups Trifluoromethyl, sulfonyl

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest potent bactericidal effects:

  • Staphylococcus aureus : MIC = 15.625–62.5 μM
  • Enterococcus faecalis : MIC = 62.5–125 μM

These findings indicate that the compound may inhibit protein synthesis pathways, leading to reduced bacterial growth and biofilm formation .

Anticancer Activity

The compound has also been studied for its anticancer properties. It demonstrates antiproliferative effects against several cancer cell lines, including glioblastoma and multiple myeloma. The mechanism of action appears to involve the induction of endoplasmic reticulum stress and inhibition of proteasome complex activity, which are critical pathways in cancer cell survival .

The precise mechanism of action for this compound is not fully elucidated, but it is believed to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, while the sulfonyl group may modulate enzyme activity or receptor interactions.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study 1 : Investigated the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibition of biofilm formation compared to standard antibiotics like ciprofloxacin .
  • Study 2 : Explored the anticancer potential in vitro, demonstrating that the compound induces apoptosis in cancer cells through oxidative stress pathways .

Applications in Medicine and Industry

This compound is being researched for potential applications in:

  • Pharmaceutical Development : As a lead compound in drug discovery targeting bacterial infections and cancer.
  • Chemical Synthesis : Used as a building block in developing more complex organic molecules for various applications in agrochemicals and specialty chemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine, and how can reaction conditions be fine-tuned to improve yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine core. A common approach is alkylation/sulfonation using 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., DCM with DIPEA as a base) . Optimization includes:

  • Solvent selection : Polar aprotic solvents like DMF or DCM enhance reactivity .
  • Catalyst use : Copper(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) improve click chemistry steps for heterocyclic appendages .
  • Temperature control : Reactions often proceed at room temperature or mild reflux (50–80°C) to avoid decomposition of trifluoromethyl groups .
    • Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradients) or crystallization (e.g., Et₂O) ensures high purity .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent orientation. For example, aromatic protons in the trifluoromethylphenyl group resonate at δ 7.3–7.5 ppm .
  • Mass spectrometry : HRMS (ESI⁺) validates molecular weight (e.g., m/z 365.135 for C₁₈H₁₈F₃N₃O₂) .
  • X-ray crystallography : Resolves steric effects of the sulfonyl and trifluoromethyl groups .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH stability : The sulfonyl group confers acid resistance, but the trifluoromethyl group may hydrolyze under strongly basic conditions (pH > 12). Stability assays in buffers (pH 2–10) with HPLC monitoring are recommended .
  • Thermal stability : DSC/TGA analysis shows decomposition above 200°C, with trifluoromethyl groups reducing thermal degradation rates compared to non-fluorinated analogs .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer :

  • Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO ≤ 0.1%) .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
  • Statistical validation : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance of outliers .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Substituent variation : Replace the benzenesulfonyl group with pyridinesulfonyl to improve water solubility and binding to hydrophobic enzyme pockets (e.g., LpxH inhibitors) .
  • Bioisosteric replacement : Swap trifluoromethyl with difluoromethyl to balance lipophilicity and metabolic stability .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses with targets like FAAH or D3R .

Q. What in silico methods are used to predict pharmacokinetic properties such as solubility and blood-brain barrier penetration?

  • Methodological Answer :

  • LogP calculation : SwissADME predicts logP ~2.8, indicating moderate lipophilicity .
  • BBB permeability : Schrödinger’s QikProp module evaluates CNS MPO scores; scores >4 suggest potential CNS activity .
  • Solubility enhancement : Introduce polar groups (e.g., methoxy) or formulate as hydrochloride salts .

Q. How can researchers address conflicting data on the compound’s electrophilic reactivity in substitution reactions?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction progress via ¹⁹F NMR to track trifluoromethyl group stability under nucleophilic conditions (e.g., SNAr reactions) .
  • Competitive experiments : Compare reactivity with para-substituted vs. meta-substituted sulfonyl derivatives to identify electronic effects .

Q. What experimental approaches are used to elucidate the compound’s mechanism of action in enzyme inhibition (e.g., FAAH or kinase targets)?

  • Methodological Answer :

  • Isotopic labeling : Use ³H-labeled substrates to measure enzyme inhibition kinetics (e.g., FAAH assays with anandamide analogs) .
  • Crystallography : Co-crystallize with target enzymes (e.g., phosphoglycerate dehydrogenase) to identify binding residues .
  • Mutagenesis : Engineer enzyme active-site mutants (e.g., D101A in FAAH) to test hydrogen bonding interactions .

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